1-Cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione

Medicinal Chemistry Physicochemical Properties Drug Design

1-Cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione (CAS 1432679-19-0) is a heterocyclic compound belonging to the tetrahydropyrazine-2,3-dione class, featuring a cyclopropyl substituent at the N1 position. With a molecular weight of 152.15 Da, TPSA of 54.86 Ų, and LogP of -0.1285, this compound occupies the fragment-like chemical space (MW.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 1432679-19-0
Cat. No. B1527863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione
CAS1432679-19-0
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1CC1N2C=CNC(=O)C2=O
InChIInChI=1S/C7H8N2O2/c10-6-7(11)9(4-3-8-6)5-1-2-5/h3-5H,1-2H2,(H,8,10)
InChIKeyVVFXYQTYJBYIAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione (CAS 1432679-19-0): Fragment-Like Heterocyclic Building Block for Drug Discovery Procurement


1-Cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione (CAS 1432679-19-0) is a heterocyclic compound belonging to the tetrahydropyrazine-2,3-dione class, featuring a cyclopropyl substituent at the N1 position . With a molecular weight of 152.15 Da, TPSA of 54.86 Ų, and LogP of -0.1285, this compound occupies the fragment-like chemical space (MW <300 Da, TPSA <140 Ų, LogP <3) favorable for drug discovery building block libraries .

Why N-Methyl or N-Alkyl Analogs Cannot Substitute for 1-Cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione in Medicinal Chemistry Applications


The cyclopropyl substituent imparts distinct physicochemical properties not replicable by simple alkyl analogs. Specifically, the target compound exhibits substantially different lipophilicity (LogP -0.1285 vs. -1.02 for the N-methyl analog [1]), larger topological polar surface area (TPSA 54.86 vs. 49.41 Ų [1]), and a unique rotatable bond profile (1 rotatable bond vs. 0 for N-methyl [1]). Critically, the cyclopropyl fragment is well-documented in medicinal chemistry to enhance metabolic stability relative to acyclic alkyl groups by resisting cytochrome P450-mediated oxidation [2]. These cumulative differences mean that N-methyl or N-alkyl substitutes cannot functionally replace the target compound in workflows where specific LogP, TPSA, or metabolic stability characteristics are design-critical.

Quantitative Physicochemical and Functional Differentiation of 1-Cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione vs. Its Closest N-Alkyl Analog


Lipophilicity (LogP) Head-to-Head: Cyclopropyl Substituent Shifts LogP by 0.89 Units vs. N-Methyl Analog

The target compound (1-cyclopropyl substituted) exhibits a calculated LogP of -0.1285 , compared to -1.02 for the 1-methyl analog (CAS 4774-11-2) [1]. This represents an increase of approximately 0.89 LogP units, indicating substantially higher lipophilicity and predicted membrane permeability.

Medicinal Chemistry Physicochemical Properties Drug Design

Topological Polar Surface Area (TPSA) Differentiation: Target Exceeds N-Methyl Analog by 5.45 Ų

The target compound has a TPSA of 54.86 Ų , compared to 49.41 Ų for the 1-methyl analog [1]. The 5.45 Ų higher TPSA arises from the cyclopropyl ring's contribution to the molecular surface and influences hydrogen-bonding capacity predictions.

Computational Chemistry Drug-Likeness Fragment-Based Drug Discovery

Rotatable Bond Profile: Cyclopropyl-Substituted Scaffold Has Measurable Conformational Flexibility Not Present in the N-Methyl Analog

The target compound possesses 1 rotatable bond (the N-cyclopropyl pivot) , while the 1-methyl analog has 0 rotatable bonds [1]. This single rotatable bond introduces a measurable degree of conformational freedom absent in the methyl variant, which may impact binding entropy when the scaffold is elaborated.

Conformational Analysis Molecular Design Scaffold Optimization

Cyclopropyl vs. Acyclic Alkyl: Class-Level Metabolic Stability Advantage Documented in Medicinal Chemistry Literature

Multiple reviews establish that the cyclopropane fragment increases the metabolic stability of target structures relative to acyclic alkyl groups by resisting cytochrome P450-mediated oxidation [1]. This is a class-level property of cyclopropyl-containing compounds relative to their methyl, ethyl, or isopropyl counterparts.

Drug Metabolism Pharmacokinetics Cyclopropyl Bioisostere

Vendor Purity Differentiation: Target Compound Available at 98% Purity vs. 95% for N-Methyl Analog

The target compound is offered at 98% purity by Leyan (Product No. 1554450) , while the standard 1-methyl analog is offered at 95% purity by Enamine via ChemBase [1]. This 3-percentage-point purity difference reduces the impurity burden in downstream synthetic transformations for the cyclopropyl variant.

Procurement Specifications Chemical Purity Building Block Quality

Research and Industrial Application Scenarios Where 1-Cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione Offers Differentiated Value


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Distinct LogP and TPSA Profiles

In FBDD campaigns, fragment libraries are curated to maximize chemical diversity in property space. The target compound's LogP of -0.1285 and TPSA of 54.86 Ų occupy a different region of property space compared to the N-methyl analog (LogP -1.02, TPSA 49.41 Ų [1]). For screening libraries seeking balanced polarity or slightly enhanced lipophilicity relative to the methyl congener, the cyclopropyl-substituted building block provides unique sampling of chemical space that cannot be achieved with the methyl variant [1].

Metabolic Stability Optimization in Lead Development Programs

When a lead series bearing an N-alkyl tetrahydropyrazine-2,3-dione core shows unacceptably high microsomal turnover, replacement of the N-alkyl group with N-cyclopropyl is a rational structure-based strategy. The cyclopropyl fragment is well-established to enhance metabolic stability over acyclic alkyl substituents [2], making the target compound the appropriate building block for synthesizing metabolically stabilized analogs without adding molecular weight.

Building Block Procurement for Cyclopropyl-Containing Diketopiperazine (DKP) Intermediates in Oncology Programs

Cyclopropyldiketopiperazines serve as key intermediates in the synthesis of DS-5272, a potent p53-MDM2 interaction inhibitor with anti-tumor activity [3]. The target compound's 1-cyclopropyl-tetrahydropyrazine-2,3-dione scaffold is structurally related to the cyclopropyl-DKP motif used in DS-5272 intermediates, making it a relevant building block for medicinal chemistry teams developing p53-MDM2 or related protein-protein interaction inhibitors where cyclopropyl substitution is required.

Parallel Synthesis and Library Production Prioritizing Higher Purity Building Blocks

For high-throughput parallel synthesis workflows, building block purity directly impacts final library quality and purification burden. The target compound's 98% purity specification reduces the impurity carry-through risk compared to the 95% purity N-methyl analog [1], making it the preferred procurement choice when synthesizing tetrahydropyrazine-2,3-dione-containing libraries.

Quote Request

Request a Quote for 1-Cyclopropyl-1,2,3,4-tetrahydropyrazine-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.